molecular formula C25H22N2O5S B2426425 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866813-54-9

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2426425
CAS RN: 866813-54-9
M. Wt: 462.52
InChI Key: SCUQAQBFLWVAHF-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of the methoxyphenyl sulfonyl group and the acetamide group could potentially contribute to its biological properties.


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, a sulfonyl group attached to a methoxyphenyl group, and an acetamide group attached to a methylphenyl group . These functional groups could potentially influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could act as a leaving group in nucleophilic substitution reactions, and the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide often involves their synthesis and the study of their structural properties. For instance, studies have detailed the cyclization processes yielding anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical reactivity and potential for creating diverse derivatives (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Moreover, the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been investigated, revealing insights into gel formation and crystalline structures based on interactions with mineral acids (Karmakar, Sarma, & Baruah, 2007).

Potential Applications and Biological Activities

Certain derivatives structurally related to the compound have been synthesized and evaluated for their biological activities. Notably, derivatives of 4-quinolones, which share a core structural motif with the target compound, have been developed through BSA-mediated cyclization, highlighting their synthetic accessibility and potential for further functionalization (Píša & Rádl, 2016). This approach opens avenues for the creation of novel compounds with potential scientific and therapeutic applications.

In addition, compounds incorporating the 4-oxoquinoline moiety have been examined for their effects on the blood coagulation system, indicating a direction toward medical applications in managing bleeding disorders (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010). Such studies underscore the importance of these compounds in developing new therapeutic agents.

Future Directions

The study of quinoline derivatives is a vibrant field of research due to their diverse biological activities . This particular compound, with its unique combination of functional groups, could be a valuable subject for future studies.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-7-9-18(10-8-17)26-24(28)16-27-15-23(25(29)21-5-3-4-6-22(21)27)33(30,31)20-13-11-19(32-2)12-14-20/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUQAQBFLWVAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

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